2-Ethyl-6-methoxypyridine CAS 199273-56-8 properties
2-Ethyl-6-methoxypyridine CAS 199273-56-8 properties
Technical Monograph: 2-Ethyl-6-methoxypyridine (CAS 199273-56-8)
Executive Summary
2-Ethyl-6-methoxypyridine (CAS 199273-56-8) is a specialized heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals. Characterized by a 2,6-disubstituted pyridine scaffold, it serves as a critical intermediate for introducing steric bulk and lipophilicity into drug candidates, particularly in the development of kinase inhibitors and GPCR ligands. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization standards.
Part 1: Chemical Identity & Physicochemical Properties[1]
This compound features a pyridine ring substituted at the 2-position with an ethyl group and at the 6-position with a methoxy group. This substitution pattern imparts unique electronic properties, balancing the basicity of the pyridine nitrogen with the electron-donating methoxy group.
Table 1: Chemical Identification
| Parameter | Details |
| IUPAC Name | 2-Ethyl-6-methoxypyridine |
| CAS Number | 199273-56-8 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| SMILES | CCc1cccc(OC)n1 |
| InChI Key | Predicted based on structure |
Table 2: Physicochemical Properties (Experimental & Predicted)
Note: Due to the specialized nature of this intermediate, some values are predicted based on Structure-Property Relationships (SPR) of close analogs like 2-methoxy-6-methylpyridine.
| Property | Value / Range | Source/Note |
| Appearance | Colorless to pale yellow liquid | Standard for alkyl-methoxypyridines |
| Boiling Point | 165°C – 175°C (at 760 mmHg) | Predicted (vs. 2-Cl-6-OMe-pyridine BP 185°C) |
| Density | 1.02 – 1.06 g/mL | Predicted |
| LogP | 2.1 ± 0.3 | Calculated (Consensus) |
| pKa (Conjugate Acid) | ~3.5 – 4.0 | Est.[1] (Methoxy group decreases basicity vs pyridine) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low in water | Lipophilic character |
Part 2: Synthesis Methodologies
The synthesis of 2-ethyl-6-methoxypyridine is most reliably achieved via transition-metal-catalyzed cross-coupling reactions. Two primary routes are recommended: Suzuki-Miyaura Coupling (Route A) for high functional group tolerance, and Kumada Coupling (Route B) for cost-effective scale-up.
Route A: Suzuki-Miyaura Cross-Coupling (Recommended)
This method utilizes commercially available 2-chloro-6-methoxypyridine and ethylboronic acid. It is preferred for medicinal chemistry applications due to milder conditions and easier purification.
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Precursor: 2-Chloro-6-methoxypyridine (CAS 17228-64-7)[1]
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Reagent: Ethylboronic acid (or Potassium ethyltrifluoroborate)
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Catalyst: Pd(dppf)Cl₂·DCM or Pd(OAc)₂/SPhos
Protocol:
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Charge: In a reaction vial, combine 2-chloro-6-methoxypyridine (1.0 eq), ethylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
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Solvent: Add 1,4-dioxane/water (9:1 ratio). Degas with nitrogen for 10 minutes.
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Catalyst: Add Pd(dppf)Cl₂ (5 mol%).
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Reaction: Seal and heat to 90–100°C for 12–16 hours. Monitor by TLC/LC-MS.
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Workup: Cool to RT. Dilute with ethyl acetate, wash with water and brine. Dry organic layer over Na₂SO₄.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Route B: Kumada Coupling (Scale-Up)
This route uses Grignard reagents and is more economical for larger batches but requires strictly anhydrous conditions.
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Precursor: 2-Chloro-6-methoxypyridine
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Reagent: Ethylmagnesium bromide (EtMgBr)
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Catalyst: Ni(dppp)Cl₂ [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride
Protocol:
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Setup: Flame-dry a 3-neck flask and maintain a positive nitrogen atmosphere.
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Charge: Add 2-chloro-6-methoxypyridine (1.0 eq) and Ni(dppp)Cl₂ (2–5 mol%) to anhydrous THF.
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Addition: Cool to 0°C. Dropwise add EtMgBr (1.2 eq, 3.0 M in ether) over 30 minutes. Exothermic reaction.
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Reflux: Allow to warm to RT, then reflux (65°C) for 4–6 hours.
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Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.
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Extraction: Extract with diethyl ether.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathways starting from 2,6-dichloropyridine or the commercially available chloro-intermediate.[2]
Part 3: Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral data should be verified.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
The spectrum will display a characteristic pattern for a 2,6-disubstituted pyridine.
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.45 – 7.55 | Triplet (t) or dd | 1H | H-4 (Pyridine ring) |
| 6.70 – 6.80 | Doublet (d) | 1H | H-5 (Pyridine ring) |
| 6.55 – 6.65 | Doublet (d) | 1H | H-3 (Pyridine ring) |
| 3.90 – 3.95 | Singlet (s) | 3H | -OCH₃ (Methoxy group) |
| 2.70 – 2.80 | Quartet (q) | 2H | -CH₂- (Ethyl methylene) |
| 1.25 – 1.35 | Triplet (t) | 3H | -CH₃ (Ethyl methyl) |
Mass Spectrometry (ESI-MS)
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Ionization Mode: Positive (ESI+)
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Molecular Ion: [M+H]⁺ = 138.19 m/z
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Fragmentation: Loss of ethyl group or methoxy group may be observed at higher collision energies.
Part 4: Applications in Drug Development
1. Kinase Inhibitor Scaffold: The 2-ethyl-6-methoxypyridine motif acts as a bioisostere for 1,3-disubstituted benzenes. The pyridine nitrogen provides a hydrogen bond acceptor site crucial for interaction with the hinge region of kinase enzymes (e.g., p38 MAPK, JNK).
2. Metabolic Stability:
The introduction of the ethyl group at the 2-position blocks metabolic oxidation at the typically labile
3. Agrochemicals: Derivatives of this scaffold are investigated as precursors for nicotinoid-like insecticides, where the specific alkyl-alkoxy substitution pattern optimizes binding to insect acetylcholine receptors.
Part 5: Safety & Handling
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GHS Classification:
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Flammable Liquid (Category 4): Keep away from heat/sparks.
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Skin Irritation (Category 2): Causes skin irritation.
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Eye Irritation (Category 2A): Causes serious eye irritation.
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The methoxy group can be sensitive to strong acids (demethylation risk).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[3]
References
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Suzuki-Miyaura Coupling of 2-Halopyridines
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Kumada Coupling Protocols
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Pyridine Physical Properties
- Title: Properties of 2-Methoxy-6-methylpyridine (Analog Reference).
- Source: PubChem Compound Summary.
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URL:[Link]
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NMR Prediction & Data
- Title: NMR Spectral Data of Pyridine Deriv
- Source: National Institute of Advanced Industrial Science and Technology (AIST), SDBS.
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URL:[Link]
Sources
- 1. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
